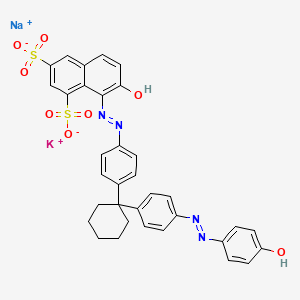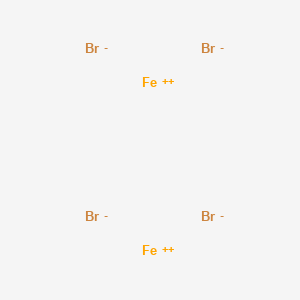
Iron(2+);tetrabromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Iron(2+);tetrabromide can be synthesized through the reaction of iron(II) bromide with bromine in an inert atmosphere. The reaction typically occurs in a solvent such as acetonitrile or tetrahydrofuran. The general reaction is as follows:
FeBr2+Br2→FeBr42−
Industrial Production Methods
Industrial production of this compound involves the controlled reaction of iron with bromine gas. The process requires careful handling of bromine due to its highly reactive and corrosive nature. The reaction is typically carried out in a sealed reactor to prevent the escape of bromine gas.
Analyse Chemischer Reaktionen
Types of Reactions
Iron(2+);tetrabromide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to iron(III) tetrabromide.
Reduction: It can be reduced back to iron(II) bromide.
Substitution: Bromide ions can be substituted with other ligands such as chloride or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chlorine gas or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halide exchange reactions can be carried out using halide salts in a suitable solvent.
Major Products Formed
Oxidation: Iron(III) tetrabromide (FeBr₃)
Reduction: Iron(II) bromide (FeBr₂)
Substitution: Iron(2+);tetrachloride (FeCl₄²⁻) or Iron(2+);tetraiodide (FeI₄²⁻)
Wissenschaftliche Forschungsanwendungen
Iron(2+);tetrabromide has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other iron complexes and as a catalyst in organic reactions.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of brominated flame retardants and as a reagent in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of iron(2+);tetrabromide involves its ability to coordinate with various ligands and participate in redox reactions. The iron center can undergo oxidation and reduction, making it a versatile reagent in chemical reactions. The bromide ions can also participate in halide exchange reactions, further expanding its reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Iron(II) chloride (FeCl₂)
- Iron(II) iodide (FeI₂)
- Iron(III) bromide (FeBr₃)
Comparison
Iron(2+);tetrabromide is unique due to its specific coordination environment and reactivity. Compared to iron(II) chloride and iron(II) iodide, it has different solubility and reactivity profiles. Iron(III) bromide, on the other hand, has a higher oxidation state and different chemical properties. The unique combination of iron in the +2 oxidation state and four bromide ligands gives this compound distinct characteristics that make it valuable in various applications.
Eigenschaften
CAS-Nummer |
66468-24-4 |
|---|---|
Molekularformel |
Br4Fe2 |
Molekulargewicht |
431.31 g/mol |
IUPAC-Name |
iron(2+);tetrabromide |
InChI |
InChI=1S/4BrH.2Fe/h4*1H;;/q;;;;2*+2/p-4 |
InChI-Schlüssel |
SAAZTPRZAAFRCJ-UHFFFAOYSA-J |
Kanonische SMILES |
[Fe+2].[Fe+2].[Br-].[Br-].[Br-].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


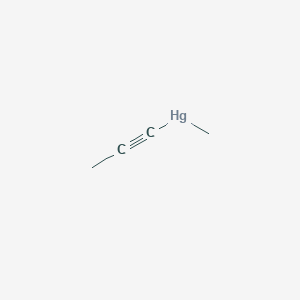
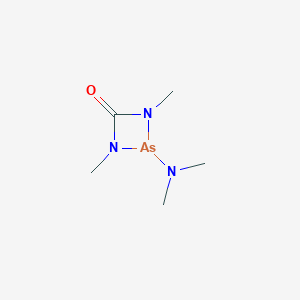

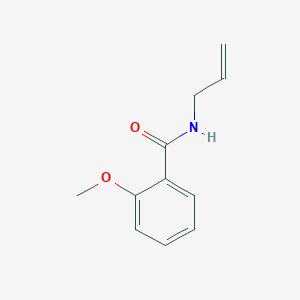

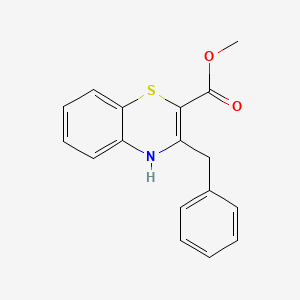

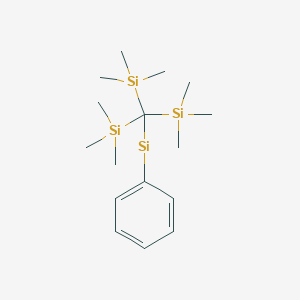
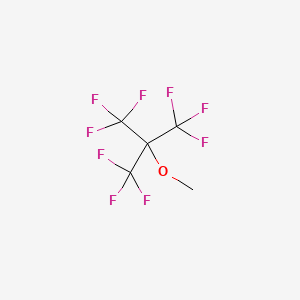
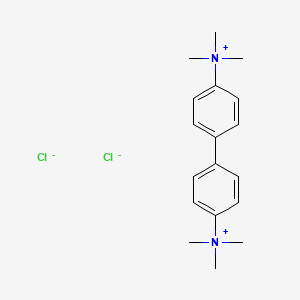
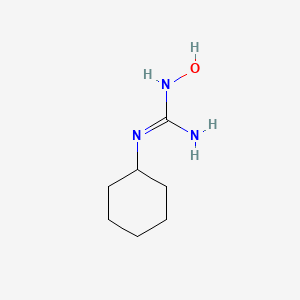
![1H-[1,2,3]Triazolo[4,5-d]pyrimidine-1,2(3H)-diamine](/img/structure/B14469270.png)
